molecular formula C18H22N4O2S2 B2396990 N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 604746-12-5

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B2396990
CAS RN: 604746-12-5
M. Wt: 390.52
InChI Key: KFVWCYNMUAXLAC-UHFFFAOYSA-N
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Description

“N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been extensively researched . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The characterization of synthesized compounds was done by spectral analysis . The compounds were screened for their in-vivo anticonvulsant profile using sound-susceptible mice (audiogenic seizures), Hz seizure model, and PTZ models .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various sectors, such as oil and gas pipelines, automotive coatings, and marine structures .

Organic Semiconductors

Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for these applications .

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties:

Drug Examples

Two notable drugs containing thiophene moieties are:

Synthetic Methods

Various synthetic methods lead to thiophene derivatives:

Dual Inhibitor Potential

The compound N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide (a derivative of our compound) displays toxicity as a dual inhibitor of PI3K and mTOR when orally administered .

Mechanism of Action

While the specific mechanism of action for “N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” is not mentioned in the search results, it is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities .

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c23-15(11-10-13-6-2-1-3-7-13)20-17-21-22-18(26-17)25-12-16(24)19-14-8-4-5-9-14/h1-3,6-7,14H,4-5,8-12H2,(H,19,24)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVWCYNMUAXLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

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